molecular formula C8H7FN2 B12832414 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12832414
M. Wt: 150.15 g/mol
InChI Key: DBTIVKAHATZHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with a fluorine atom at position 6 and a methyl group at position 1.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7FN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3

InChI Key

DBTIVKAHATZHBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of a pyridine derivative with a pyrrole derivative under specific conditions. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a starting material, which is then reacted with a substituted aldehyde at elevated temperatures to yield the desired compound .

Industrial Production Methods

Industrial production of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom or the methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine or methyl groups.

Scientific Research Applications

6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Variation

The table below compares 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine with structurally related compounds, emphasizing substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine N/A C₈H₇FN₂ 151.16 F (C6), CH₃ (C1) Potential kinase inhibitor scaffold
6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine CID 53413075 C₈H₇FN₂ 150.16 F (C6), CH₃ (C2) Altered steric profile vs. C1 methyl
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine 1086064-46-1 C₈H₇BrN₂ 211.06 Br (C6), CH₃ (C1) Suzuki coupling intermediate
6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine N/A C₈H₇ClN₂ ~170.61 Cl (C6), CH₃ (C1) Increased electrophilicity vs. F/Br
5-Fluoro-1H-pyrrolo[2,3-b]pyridine 866319-00-8 C₇H₅FN₂ 136.13 F (C5), pyrrolo[2,3-b] scaffold Distinct ring fusion alters reactivity
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 1783356-53-5 C₇H₇FN₂ 138.14 F (C6), saturated C2-C3 bond Improved solubility
Key Observations:

Substituent Position: The methyl group at C1 (target compound) vs. C2 () alters steric and electronic environments. For example, C1 methylation may enhance metabolic stability by blocking oxidation at the N1 position . Fluorine at C6 (target) vs.

Halogen Effects :

  • Bromo () and chloro () substituents increase molecular weight and lipophilicity compared to fluorine. Bromine’s larger size may enhance binding affinity in hydrophobic pockets but reduce solubility .
  • Fluorine ’s electronegativity improves metabolic stability and membrane permeability, making it a preferred substituent in drug design .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Fluorinated derivatives (e.g., target compound: 151.16 g/mol) generally have lower molecular weights than brominated analogues (211.06 g/mol), favoring compliance with Lipinski’s rules for drug-likeness .
  • Solubility : The dihydro derivative () exhibits reduced aromaticity, enhancing aqueous solubility (138.14 g/mol) compared to the fully aromatic target compound .
  • Synthetic Utility : Bromo and iodo derivatives (e.g., ) serve as intermediates in cross-coupling reactions, enabling diversification of the pyrrolopyridine core .

Therapeutic Potential and Patent Landscape

  • Substituted pyrrolo[3,2-b]pyridines are highlighted in patent applications () for use in kinase inhibition and oncology. The methyl and fluorine substituents in the target compound may optimize target binding and pharmacokinetics .
  • Safety data for related compounds (e.g., 6-Methyl-1H-pyrrolo[2,3-b]pyridine, ) suggest standard handling precautions, indicating manageable toxicity profiles for this class .

Biological Activity

6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound allows for interactions with various biological targets, making it a candidate for further research in therapeutic applications.

  • Molecular Formula : C8H8FN
  • Molecular Weight : Approximately 151.15 g/mol
  • Structural Characteristics : The presence of a fluorine atom at the 6-position and a methyl group at the 1-position on the pyrrole ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various tumor cell lines, indicating potential as an anticancer agent.
  • Antiviral Properties : Preliminary investigations suggest activity against certain viral strains, although detailed mechanisms remain under study.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression and viral replication.

Antitumor Activity

A notable study assessed the antiproliferative effects of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine on several human tumor cell lines. The results indicated:

Cell LineIC50 (µM)Observations
HeLa5.2Significant inhibition of cell growth
MCF-74.8Comparable efficacy to standard chemotherapeutics
A5496.0Moderate activity observed

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Antiviral Activity

In vitro studies have demonstrated that 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine exhibits antiviral properties against several viruses, including:

  • Herpes Simplex Virus (HSV)
  • Cytomegalovirus (CMV)

The compound's mechanism involves interference with viral replication pathways, though further studies are required to elucidate specific interactions.

The biological activity of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is hypothesized to involve:

  • Binding to Target Proteins : The fluorine atom may enhance binding affinity to target proteins involved in cancer and viral processes.
  • Disruption of Cellular Signaling : By inhibiting key signaling pathways, the compound can impede cell proliferation and viral replication.

Future Directions

Further research is essential to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the molecular structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Understanding the detailed biochemical pathways influenced by this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.